molecular formula C17H20N2O4 B6089324 [4-hydroxy-2-(4-isopropoxybenzyl)-6-methyl-5-pyrimidinyl]acetic acid CAS No. 64677-97-0

[4-hydroxy-2-(4-isopropoxybenzyl)-6-methyl-5-pyrimidinyl]acetic acid

Cat. No. B6089324
CAS RN: 64677-97-0
M. Wt: 316.35 g/mol
InChI Key: MNWQJOVYEDHBNE-UHFFFAOYSA-N
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Description

[4-hydroxy-2-(4-isopropoxybenzyl)-6-methyl-5-pyrimidinyl]acetic acid, also known as HIBA, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. HIBA is a pyrimidine derivative that has been synthesized using different methods, and its mechanism of action and biochemical and physiological effects have been studied extensively.

Scientific Research Applications

[4-hydroxy-2-(4-isopropoxybenzyl)-6-methyl-5-pyrimidinyl]acetic acid has been studied for its potential applications in various fields, including medicine, agriculture, and materials science. In medicine, [4-hydroxy-2-(4-isopropoxybenzyl)-6-methyl-5-pyrimidinyl]acetic acid has been shown to have antihypertensive, anti-inflammatory, and antioxidant properties. It has also been studied for its potential use in the treatment of cancer, diabetes, and neurodegenerative diseases. In agriculture, [4-hydroxy-2-(4-isopropoxybenzyl)-6-methyl-5-pyrimidinyl]acetic acid has been shown to have plant growth-promoting properties and can be used as a fertilizer additive. In materials science, [4-hydroxy-2-(4-isopropoxybenzyl)-6-methyl-5-pyrimidinyl]acetic acid has been studied for its potential use in the synthesis of polymers and other materials.

Mechanism of Action

The mechanism of action of [4-hydroxy-2-(4-isopropoxybenzyl)-6-methyl-5-pyrimidinyl]acetic acid is not fully understood, but it is believed to involve the modulation of various signaling pathways and the regulation of gene expression. [4-hydroxy-2-(4-isopropoxybenzyl)-6-methyl-5-pyrimidinyl]acetic acid has been shown to activate the AMP-activated protein kinase (AMPK) pathway, which plays a critical role in energy metabolism and cellular homeostasis. [4-hydroxy-2-(4-isopropoxybenzyl)-6-methyl-5-pyrimidinyl]acetic acid has also been shown to inhibit the nuclear factor-kappa B (NF-κB) pathway, which is involved in the regulation of inflammation and immune responses.
Biochemical and Physiological Effects:
[4-hydroxy-2-(4-isopropoxybenzyl)-6-methyl-5-pyrimidinyl]acetic acid has been shown to have various biochemical and physiological effects, including the regulation of blood pressure, the modulation of glucose and lipid metabolism, and the inhibition of inflammation and oxidative stress. [4-hydroxy-2-(4-isopropoxybenzyl)-6-methyl-5-pyrimidinyl]acetic acid has been shown to lower blood pressure in hypertensive animal models by increasing nitric oxide (NO) production and enhancing endothelial function. [4-hydroxy-2-(4-isopropoxybenzyl)-6-methyl-5-pyrimidinyl]acetic acid has also been shown to improve glucose and lipid metabolism by activating the AMPK pathway and inhibiting the mammalian target of rapamycin (mTOR) pathway. [4-hydroxy-2-(4-isopropoxybenzyl)-6-methyl-5-pyrimidinyl]acetic acid has also been shown to inhibit inflammation and oxidative stress by inhibiting the NF-κB pathway and increasing antioxidant enzyme activity.

Advantages and Limitations for Lab Experiments

[4-hydroxy-2-(4-isopropoxybenzyl)-6-methyl-5-pyrimidinyl]acetic acid has several advantages for lab experiments, including its stability, solubility, and ease of synthesis. However, [4-hydroxy-2-(4-isopropoxybenzyl)-6-methyl-5-pyrimidinyl]acetic acid also has some limitations, including its low bioavailability and potential toxicity at high doses. Therefore, careful consideration should be given to the dose and route of administration when conducting experiments with [4-hydroxy-2-(4-isopropoxybenzyl)-6-methyl-5-pyrimidinyl]acetic acid.

Future Directions

There are several future directions for research on [4-hydroxy-2-(4-isopropoxybenzyl)-6-methyl-5-pyrimidinyl]acetic acid, including the optimization of its synthesis method, the development of more potent and selective analogs, and the elucidation of its mechanism of action. [4-hydroxy-2-(4-isopropoxybenzyl)-6-methyl-5-pyrimidinyl]acetic acid has the potential to be developed into a therapeutic agent for the treatment of various diseases, and further studies are needed to explore its efficacy and safety in humans. Additionally, [4-hydroxy-2-(4-isopropoxybenzyl)-6-methyl-5-pyrimidinyl]acetic acid has potential applications in agriculture and materials science, and further studies are needed to explore its potential in these fields.

Synthesis Methods

[4-hydroxy-2-(4-isopropoxybenzyl)-6-methyl-5-pyrimidinyl]acetic acid can be synthesized using different methods, but the most commonly used method involves the reaction of 4-isopropoxybenzylamine with ethyl 4,6-dichloro-2-(methylthio)pyrimidine-5-carboxylate, followed by hydrolysis of the resulting intermediate with sodium hydroxide. The final product is obtained after acidification and recrystallization. Other methods involve the use of different starting materials and reaction conditions.

properties

IUPAC Name

2-[4-methyl-6-oxo-2-[(4-propan-2-yloxyphenyl)methyl]-1H-pyrimidin-5-yl]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2O4/c1-10(2)23-13-6-4-12(5-7-13)8-15-18-11(3)14(9-16(20)21)17(22)19-15/h4-7,10H,8-9H2,1-3H3,(H,20,21)(H,18,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNWQJOVYEDHBNE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)NC(=N1)CC2=CC=C(C=C2)OC(C)C)CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50214953
Record name 5-Pyrimidineacetic acid, 6-hydroxy-2-(4-isopropoxybenzyl)-4-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50214953
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

316.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>47.5 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24789834
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

5-Pyrimidineacetic acid, 6-hydroxy-2-(4-isopropoxybenzyl)-4-methyl-

CAS RN

64677-97-0
Record name 5-Pyrimidineacetic acid, 6-hydroxy-2-(4-isopropoxybenzyl)-4-methyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064677970
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5-Pyrimidineacetic acid, 6-hydroxy-2-(4-isopropoxybenzyl)-4-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50214953
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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